8-Oxo-8-(9-phenanthryl)octanoic acid 8-Oxo-8-(9-phenanthryl)octanoic acid
Brand Name: Vulcanchem
CAS No.: 898766-09-1
VCID: VC2484904
InChI: InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25)
SMILES: C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O
Molecular Formula: C22H22O3
Molecular Weight: 334.4 g/mol

8-Oxo-8-(9-phenanthryl)octanoic acid

CAS No.: 898766-09-1

Cat. No.: VC2484904

Molecular Formula: C22H22O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

8-Oxo-8-(9-phenanthryl)octanoic acid - 898766-09-1

Specification

CAS No. 898766-09-1
Molecular Formula C22H22O3
Molecular Weight 334.4 g/mol
IUPAC Name 8-oxo-8-phenanthren-9-yloctanoic acid
Standard InChI InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25)
Standard InChI Key BTSJHSKAAUBSBW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O

Introduction

Chemical Structure and Properties

Structural Identification

8-Oxo-8-(9-phenanthryl)octanoic acid contains a phenanthryl moiety connected to an octanoic acid chain through an oxo group. This arrangement creates a molecule with multiple functional sites that influence its chemical behavior and biological interactions.

PropertyValue
CAS Number898766-09-1
PubChem CID24726939
Molecular FormulaC22H22O3
Molecular Weight334.4 g/mol
IUPAC Name8-oxo-8-phenanthren-9-yloctanoic acid
Creation Date2008-02-29
Last Modified2025-02-22

The compound features a phenanthrene ring system connected at the 9-position to a carbonyl group, which links to a seven-carbon chain terminating with a carboxylic acid group .

Molecular Properties

The physical and chemical properties of 8-Oxo-8-(9-phenanthryl)octanoic acid determine its behavior in various environments and its potential interactions with biological systems.

PropertyValue
XLogP3-AA5.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count8
Exact Mass334.15689456 Da

The relatively high XLogP3-AA value of 5.3 indicates the compound's lipophilic nature, suggesting potentially good membrane permeability but limited water solubility. This property is particularly relevant for predicting the compound's behavior in biological systems and its potential as a drug candidate .

Chemical Reactivity

The reactivity of 8-Oxo-8-(9-phenanthryl)octanoic acid is primarily determined by its functional groups, specifically the oxo (ketone) and carboxyl groups. These reactive centers enable the compound to participate in various chemical transformations that may be valuable in synthetic chemistry and pharmaceutical development.

Key Reactions

The compound can undergo several important chemical reactions:

  • Esterification reactions involving the carboxylic acid group

  • Amidation reactions to form amide derivatives

  • Oxidation reactions at various positions

  • Reduction of the ketone group to an alcohol

  • Potential conjugation reactions through the carboxylic acid moiety

These reaction capabilities provide opportunities for structural modification to enhance specific properties or develop derivatives with tailored characteristics for particular applications.

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